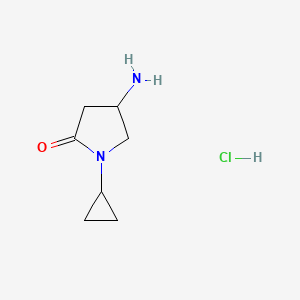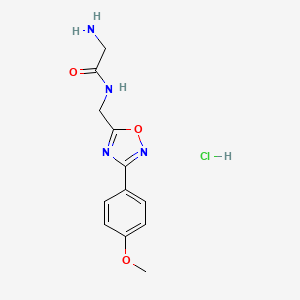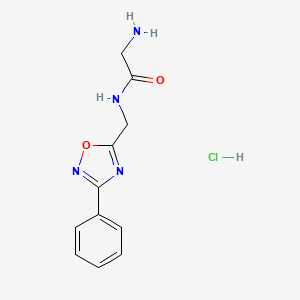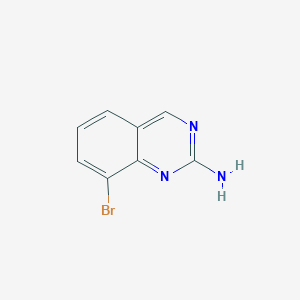![molecular formula C10H15Cl2NO B1377902 Clorhidrato de 3-amino-2-[(4-clorofenil)metil]propan-1-ol CAS No. 1375474-55-7](/img/structure/B1377902.png)
Clorhidrato de 3-amino-2-[(4-clorofenil)metil]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1375474-55-7 . It has a molecular weight of 236.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-2-(4-chlorobenzyl)-1-propanol hydrochloride . The InChI code for this compound is 1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 236.14 .Aplicaciones Científicas De Investigación
Síntesis de fármacos farmacéuticos
Este compuesto sirve como precursor en la síntesis de varios fármacos farmacéuticos. Su estructura es propicia para modificaciones que pueden conducir al desarrollo de nuevos compuestos medicinales con posibles efectos terapéuticos. La presencia del grupo amino permite una unión fácil con otros farmacóforos, mejorando la eficacia del fármaco .
Modulación de la actividad biológica
La capacidad del compuesto para interactuar con los receptores biológicos lo hace valioso en el estudio de las actividades mediadas por receptores. Se puede utilizar para modular actividades biológicas como la inhibición enzimática, el antagonismo de los receptores o el agonismo, lo cual es crucial para comprender los mecanismos de la enfermedad y desarrollar tratamientos .
Ciencia de los materiales
En la ciencia de los materiales, este compuesto se puede utilizar para crear nuevos polímeros con características específicas. Su grupo clorofenilo podría potencialmente interactuar con varios monómeros, lo que lleva a la formación de polímeros con propiedades únicas como mayor durabilidad o resistencia química .
Química analítica
Como estándar analítico, Clorhidrato de 3-amino-2-[(4-clorofenil)metil]propan-1-ol se puede utilizar en cromatografía y espectroscopia para la identificación y cuantificación de compuestos similares en mezclas complejas, lo que ayuda en el control de calidad y la investigación .
Investigación agroquímica
El marco estructural del compuesto es similar al de muchos agroquímicos, lo que lo convierte en un candidato para el desarrollo de nuevos pesticidas o herbicidas. Su síntesis y modificación podrían conducir a productos que son más efectivos y respetuosos con el medio ambiente .
Neuroquímica
En neuroquímica, se puede utilizar para estudiar los procesos de neurotransmisores, particularmente en la síntesis y modulación de compuestos que imitan o inhiben la actividad de los neurotransmisores, lo cual es vital para comprender la función del cerebro y tratar los trastornos neurológicos .
Catálisis
Este compuesto podría actuar como ligando para catalizadores en reacciones químicas. El grupo clorofenilo podría coordinarse con metales para formar complejos que catalizan diversas transformaciones orgánicas, aumentando la eficiencia de la reacción .
Ciencia ambiental
En la ciencia ambiental, se puede utilizar para desarrollar sensores o indicadores para la detección de compuestos fenólicos en fuentes de agua. Su estructura química permite interacciones con contaminantes ambientales, lo que ayuda en los esfuerzos de monitoreo y remediación .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bonding and hydrophobic interactions, given the presence of the amino and hydroxyl groups and the hydrophobic phenyl ring .
Biochemical Pathways
The compound’s potential role in the synthesis of antidepressant molecules suggests it may influence neurotransmitter pathways , but further studies are needed to confirm this.
Result of Action
Its potential role in the synthesis of antidepressant molecules suggests it may have effects on mood regulation
Análisis Bioquímico
Biochemical Properties
3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The interactions between 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride and these enzymes are primarily mediated through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride on cellular processes are diverse and depend on the cell type and concentration used. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride in animal models vary with different dosages. At low doses, this compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in cellular and tissue function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride can also influence the levels of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as solute carrier proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride, influencing its localization and distribution within tissues .
Subcellular Localization
The subcellular localization of 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences . The activity and function of 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct cellular compartments .
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(4-chlorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGBKISMCRHVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)CO)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)
![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)
![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)


![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)
![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)

![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)


